
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group and a hept-6-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and silyl protecting groups to achieve the desired structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
科学的研究の応用
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The alkyne group can undergo addition reactions, making the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol: is similar to other silyl-protected alkynes and diols.
Trimethylsilylacetylene: Another compound with a trimethylsilyl group and an alkyne.
1-Trimethylsilyl-1-hexyne: Similar structure but with different positioning of the silyl group.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications.
特性
CAS番号 |
645614-98-8 |
|---|---|
分子式 |
C11H22O2Si |
分子量 |
214.38 g/mol |
IUPAC名 |
5-methyl-7-trimethylsilylhept-6-yne-1,4-diol |
InChI |
InChI=1S/C11H22O2Si/c1-10(7-9-14(2,3)4)11(13)6-5-8-12/h10-13H,5-6,8H2,1-4H3 |
InChIキー |
SOOLKTPEJDUDFE-UHFFFAOYSA-N |
正規SMILES |
CC(C#C[Si](C)(C)C)C(CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
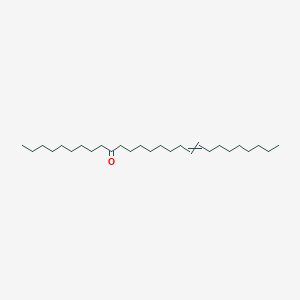

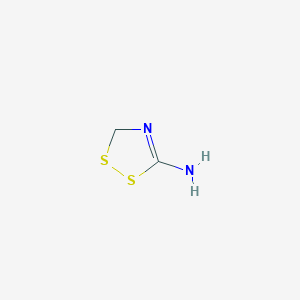
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
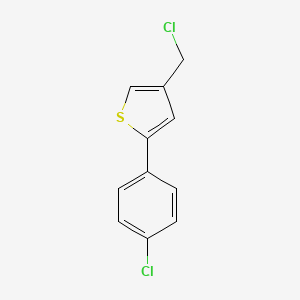
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)

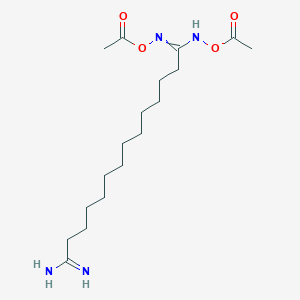
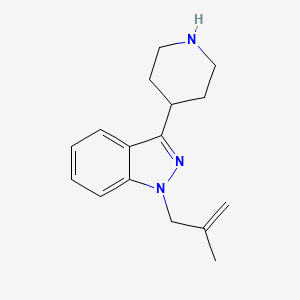
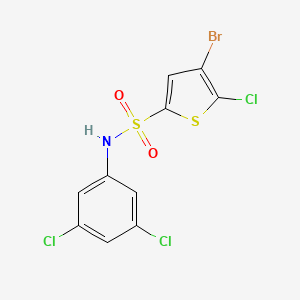
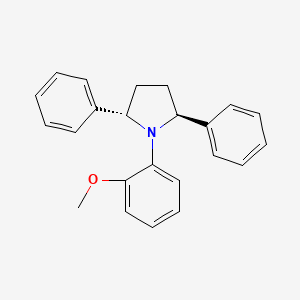
![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)
